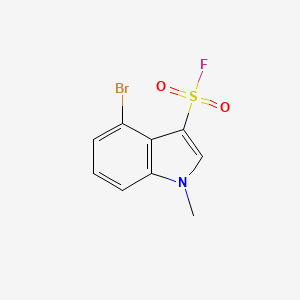
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride is a chemical compound that belongs to the class of indole derivatives. . The compound’s structure includes a bromine atom, a methyl group, and a sulfonyl fluoride group attached to the indole ring, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 1-methylindole, followed by sulfonylation with a sulfonyl chloride derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: The indole ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of its biological activities, where the compound can inhibit key enzymes involved in disease processes .
Comparaison Avec Des Composés Similaires
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride can be compared with other indole derivatives such as:
4-bromo-1-methylindole: Lacks the sulfonyl fluoride group, resulting in different chemical reactivity and biological activity.
Indole-3-acetic acid: A plant hormone with different functional groups and biological functions.
5-bromoindole: Another brominated indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom, methyl group, and sulfonyl fluoride group, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Propriétés
Formule moléculaire |
C9H7BrFNO2S |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
4-bromo-1-methylindole-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H7BrFNO2S/c1-12-5-8(15(11,13)14)9-6(10)3-2-4-7(9)12/h2-5H,1H3 |
Clé InChI |
KNKIFHIUHAFMOA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


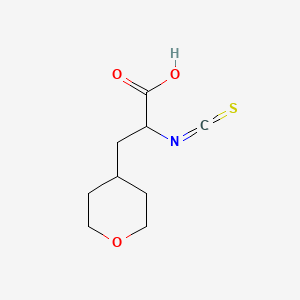
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
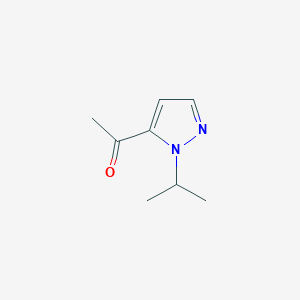
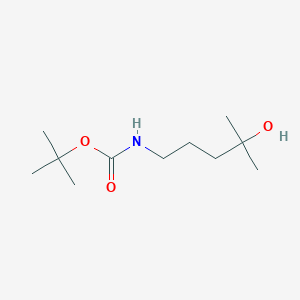
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
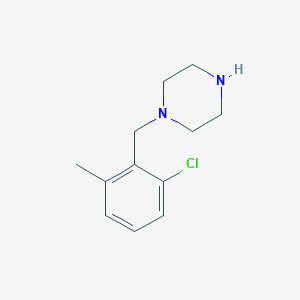
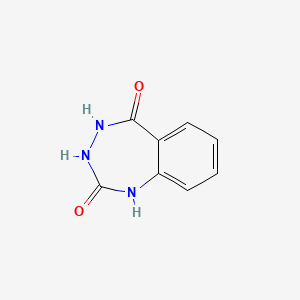
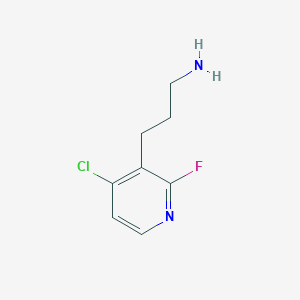
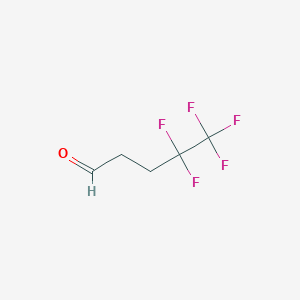
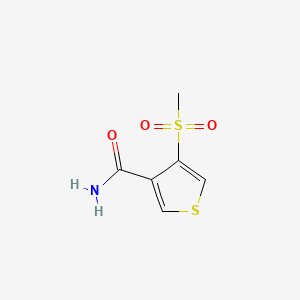
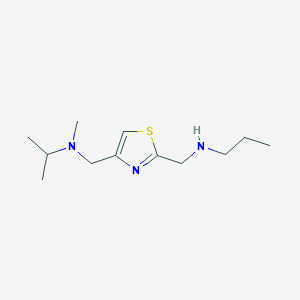
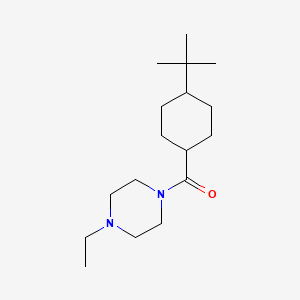
![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
